molecular formula C19H20F3N3O2S B1666535 3-Pyridinecarboxamide, N-(((4-(pentyloxy)-3-(trifluoromethyl)phenyl)amino)thioxomethyl)- CAS No. 870142-71-5

3-Pyridinecarboxamide, N-(((4-(pentyloxy)-3-(trifluoromethyl)phenyl)amino)thioxomethyl)-

Cat. No. B1666535
M. Wt: 411.4 g/mol
InChI Key: WJSGOXONRXFGRY-UHFFFAOYSA-N
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Description

The compound is a pyridine derivative, which means it contains a pyridine ring - a six-membered ring with five carbon atoms and one nitrogen atom. The presence of the carboxamide group (CONH2) suggests that it is a derivative of pyridinecarboxylic acid. The compound also contains a thioxomethyl group (CH2S) and a trifluoromethyl group (CF3), which are likely to influence its reactivity and properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the carboxamide group, and the addition of the thioxomethyl and trifluoromethyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction.



Molecular Structure Analysis

The molecular structure of the compound would be influenced by the electronic properties of the pyridine ring and the various substituents. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating thioxomethyl group could create interesting electronic effects.



Chemical Reactions Analysis

The reactivity of the compound would be influenced by the electronic properties of the pyridine ring and the various substituents. The compound might undergo reactions at the carboxamide group or at the carbon atoms of the pyridine ring.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the pyridine ring and the various substituents. For example, the compound is likely to be polar due to the presence of the carboxamide group.


Scientific Research Applications

  • Antiproliferative Activity : A study by van Rensburg et al. (2017) explored the antiproliferative properties of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, a class closely related to the compound . These compounds showed activity against the phospholipase C enzyme, and modifications at certain functional groups led to enhanced activity (van Rensburg et al., 2017).

  • Chemical Synthesis and Structural Analysis : Özdemir et al. (2012) synthesized N(2),N(6)-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide, structurally similar to the compound of interest, and evaluated its antibacterial activities against various bacteria. The study also detailed its catalytic activity and crystal structures, showcasing its utility in synthetic and analytical chemistry (Özdemir et al., 2012).

  • Catalytic Properties : Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors. These compounds, related in structure to the query compound, showcased significant tumor inhibition in a human gastric carcinoma model, highlighting their potential in cancer research (Schroeder et al., 2009).

  • Polymer Synthesis and Stability : Ravikumar and Saravanan (2012) synthesized a series of new polyamides incorporating 4-pyridylformylimino groups, which bear resemblance to the compound . These polyamides displayed excellent solubility and thermal stability, indicating their potential application in materials science (Ravikumar & Saravanan, 2012).

  • Heterocyclic Synthesis Applications : Fadda et al. (2012) used enaminonitriles, closely related to the compound , for the synthesis of various heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives. This study highlights the utility of such compounds in the synthesis of complex heterocyclic structures, which are important in pharmaceutical and chemical industries (Fadda et al., 2012).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, following appropriate safety procedures.


Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its reactivity, studying its physical and chemical properties, and testing its biological activity.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or experimental data would be needed.


properties

IUPAC Name

N-[[4-pentoxy-3-(trifluoromethyl)phenyl]carbamothioyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2S/c1-2-3-4-10-27-16-8-7-14(11-15(16)19(20,21)22)24-18(28)25-17(26)13-6-5-9-23-12-13/h5-9,11-12H,2-4,10H2,1H3,(H2,24,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSGOXONRXFGRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CN=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridinecarboxamide, N-(((4-(pentyloxy)-3-(trifluoromethyl)phenyl)amino)thioxomethyl)-

CAS RN

870142-71-5
Record name ACH-806
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870142715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACH-806
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/290J0F5T07
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of ammonium thiocyanate (4.5 g, 60 mmol) in acetone (25 ml) is added to a suspension of nicotinyl chloride hydrochloride (3.6 g, 20 mmol) in acetone (50 ml). The reaction is stirred for 1 h at room temperature followed by the addition of a solution of 4-pentyloxy-3-trifluoromethyl aniline (4.9 g, 20 mmol) in methylene chloride (25 ml). Stirring is continued over night at room temperature. The solvent is evaporated and the residue suspended in water (100 ml) and extracted with ethylacetate (3×75 ml). The organic extract is washed successively with 10% aq. NaHCO3 solution (×1), water, and brine. The organic layer is dried over sodium sulphate and evaporated. The residue is crystallized from methanol to give the desired product 1H NMR (300 MHz, CDCl3): δ 12.34 (s, 1H), 9.35 (s, 1H), 9.16 (s, 1H), 8.91-8.88 (d, 1H, J=6.4 Hz), 8.23-8.20 (t, 1H, J=2.2 Hz), 7.85-7.81 (d, 1H, J=12 Hz), 7.54-7.50 (q, 2H, J=4.8 Hz), 7.04 (d, 1H, J=8.7, 1.0 Hz), 4.10-4.06 (t, 2H, J=6.3 Hz), 1.92-1.83 (m, 2H), 1.50-1.42 (m, 4H), 0.97-0.93 (m, 3H). MS (APCI) m/z 412.14 [M+H]+.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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